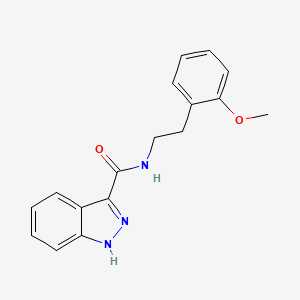
N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide" is a synthetic cannabinoid with an indazole-3-carboxamide structure. Synthetic cannabinoids are a class of molecules that mimic the effects of THC, the primary psychoactive component of cannabis. These compounds have been associated with severe intoxication and fatalities, posing a significant threat to public health .
Synthesis Analysis
The synthesis of indazole carboxamide derivatives typically involves the condensation of appropriate isocyanates with amines. For instance, the synthesis of related compounds has been reported through the condensation of substituted isocyanates with 4-morpholino-1H-indazol-3-amine, which itself is prepared from difluorobenzonitrile by amination and subsequent cyclization with hydrazine hydrate . Although the specific synthesis of "N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of indazole carboxamides is characterized by the presence of an indazole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The carboxamide functionality is attached to the indazole core, and various substitutions on the indazole and the amide nitrogen can significantly alter the biological activity of these compounds .
Chemical Reactions Analysis
Indazole carboxamides can undergo various chemical reactions depending on their substitution patterns. The papers provided do not detail specific reactions for "N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide," but related compounds have been synthesized through reactions involving amination, cyclization, and condensation steps . The reactivity of the carboxamide group also allows for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole carboxamides are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and stability. The crystalline structure of similar compounds has been determined, which provides insights into their three-dimensional conformation and potential intermolecular interactions . The analytical characteristics of these compounds, including their mass-spectral fragmentation patterns, have been studied to enable their identification in forensic materials .
Relevant Case Studies
Several of the papers discuss the biological activities of indazole carboxamide derivatives. Some compounds exhibit significant anti-inflammatory activity and lower ulcerogenicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . Others have been evaluated for their antiproliferative activity against various cancer cell lines, with some showing the ability to inhibit cell growth at low concentrations and affecting the cell cycle . These studies highlight the potential therapeutic applications of indazole carboxamides, as well as the importance of understanding their chemical properties for the development of new drugs.
科学的研究の応用
Monoamine Oxidase B Inhibitors :
- Indazole and indole carboxamides have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings are significant for their potential applications in neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors are therapeutic agents. The study conducted by Tzvetkov et al. (2014) found derivatives such as N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide to exhibit high potency and selectivity (Tzvetkov et al., 2014).
Antiproliferative Activity :
- Lu et al. (2021) synthesized a compound similar to N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide, showing significant inhibitory activity against certain cancer cell lines. This suggests potential applications in cancer research and treatment (Lu et al., 2021).
Antidepressant Properties :
- Research by Mahesh et al. (2011) into structurally novel 5-HT3 receptor antagonists, including derivatives of indazole carboxamides, revealed potential antidepressant-like activity. This indicates possible applications in the treatment of depression (Mahesh et al., 2011).
Antimicrobial Activity :
- Wang et al. (2012) synthesized derivatives of benzo[d]isothiazol-3(2H)-ones, including compounds structurally similar to N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide, and found them to exhibit favorable antimicrobial activity (Wang et al., 2012).
β-Glucuronidase Inhibition :
- Hanif et al. (2011) reported the synthesis of hydrazinecarboxamides with methoxyphenyl and methoxyphenethyl groups, similar in structure to N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide. They found these compounds to exhibit excellent β-glucuronidase inhibitory activity (Hanif et al., 2011).
Poly(ADP-ribose)polymerase (PARP) Inhibition :
- Jones et al. (2009) developed a series of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors. These findings have implications in the treatment of BRCA-1 and BRCA-2 mutant tumors, suggesting potential applications in oncology (Jones et al., 2009).
CCR4 Antagonists :
- Procopiou et al. (2013) synthesized indazole arylsulfonamides as human CCR4 antagonists, potentially useful in treating conditions related to this receptor, such as allergic diseases or certain types of cancer (Procopiou et al., 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-15-9-5-2-6-12(15)10-11-18-17(21)16-13-7-3-4-8-14(13)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMLDZYIYGSFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)
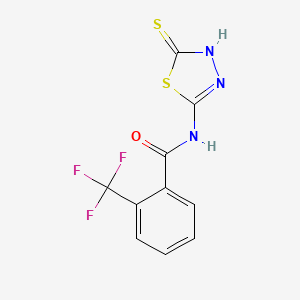
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)
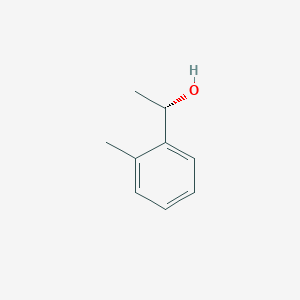
![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

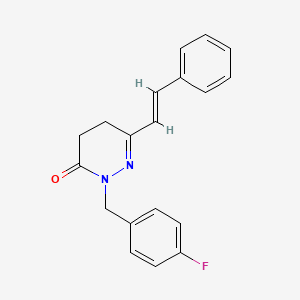
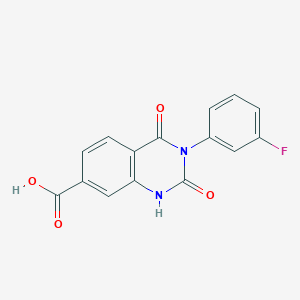
![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)
![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)